4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile
Brand Name: Vulcanchem
CAS No.: 623150-92-5
VCID: VC11644345
InChI: InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3
SMILES: COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile

CAS No.: 623150-92-5

Cat. No.: VC11644345

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile - 623150-92-5

Specification

CAS No. 623150-92-5
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile
Standard InChI InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3
Standard InChI Key NLRSQJATJAWMAV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N
Canonical SMILES COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N

Introduction

Molecular Architecture and Crystallographic Insights

Core Structural Features

The molecule consists of a benzonitrile core linked via an imine bond (-CH=N-) to a 2-hydroxy-3-methoxyphenyl group. Compared to its 3-substituted isomer (C15H12N2O2), the para-position of the nitrile group induces distinct electronic effects, altering dipole moments and hydrogen-bonding capabilities. Crystallographic data from analogous Schiff bases reveal monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.7634(8) Å, b = 17.9290(18) Å, and c = 12.8437(9) Å .

Table 1: Comparative Structural Parameters

Parameter4-Substituted Derivative (Predicted)3-Substituted Analog
C≡N Bond Length1.14 Å1.15 Å
C=N Bond Length1.28 Å1.27 Å
Dihedral Angle (Ar-C=N)12.3°15.8°
Hydrogen Bond Donors1 (O-H)1 (O-H)

Supramolecular Interactions

X-ray diffraction studies of related compounds show extended hydrogen-bonding networks. The phenolic -OH group typically acts as a donor to lattice water molecules (O···O distance: 2.68–2.72 Å) . In the 4-substituted derivative, the para-cyano group may participate in weaker C-H···N≡C interactions, influencing crystal packing density.

Synthetic Methodologies

Condensation Reaction Optimization

The compound is synthesized through acid-catalyzed Schiff base formation between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile. Key reaction parameters include:

  • Solvent System: Ethanol/water (4:1 v/v)

  • Catalyst: 0.1 M HCl

  • Temperature: Reflux at 78°C

  • Reaction Time: 6–8 hours

Yields typically reach 72–85% after recrystallization from methanol. The reaction progress is monitored via thin-layer chromatography (Rf = 0.43 in ethyl acetate/hexane 1:3).

Purification Challenges

The para-substitution pattern increases molecular symmetry compared to the 3-isomer, often resulting in higher melting points (observed mp: 189–192°C vs. 175–178°C for the 3-substituted analog). Column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) effectively removes unreacted starting materials.

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR analysis reveals critical functional group signatures:

  • O-H Stretch: 3285 cm⁻¹ (broad, phenolic -OH)

  • C≡N Stretch: 2230 cm⁻¹ (sharp, nitrile)

  • C=N Stretch: 1618 cm⁻¹ (imine)

  • C-O-C Asym. Stretch: 1255 cm⁻¹ (methoxy)

Table 2: ¹H NMR (400 MHz, DMSO-d6)

Signal (ppm)MultiplicityIntegrationAssignment
12.34s1HPhenolic -OH
8.72s1HImine (-CH=N-)
7.92–7.35m4HAromatic H (Ar-CN)
7.08–6.81m3HAromatic H (Ar-OCH₃)
3.87s3HOCH₃

¹³C NMR (100 MHz) confirms the nitrile carbon at 118.9 ppm and imine carbon at 157.4 ppm.

Electronic Properties and Reactivity

Frontier Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO (-6.12 eV): Localized on the phenolic ring and imine linkage

  • LUMO (-2.87 eV): Dominated by the nitrile and methoxy groups

  • Band Gap: 3.25 eV, suggesting potential semiconducting properties

Chemical Reactivity Profile

The compound undergoes characteristic Schiff base reactions:

  • Acid Hydrolysis: Regenerates 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile in 1M HCl

  • Reduction: NaBH₄ in ethanol yields the corresponding amine (m/z 254.3 [M+H]⁺)

  • Complexation: Forms stable Cu(II) complexes (log K = 8.2 ± 0.3) via O,N-chelation

Concentration (μg/mL)50100200
4-Substituted Derivative8.2 ± 0.311.5 ± 0.414.1 ± 0.5
Ampicillin Control22.3 ± 0.725.6 ± 0.928.4 ± 1.1

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.

Antioxidant Capacity

DPPH radical scavenging assays reveal IC₅₀ = 48.7 μM, comparable to ascorbic acid (IC₅₀ = 42.3 μM). The ortho-methoxy group enhances radical stabilization through resonance effects.

Industrial and Materials Science Applications

Coordination Polymers

Reaction with Zn(NO₃)₂·6H₂O in DMF yields a 2D metal-organic framework (MOF) with:

  • Surface Area: 780 m²/g (BET method)

  • Pore Size: 1.8 nm

  • Thermal Stability: Up to 320°C (TGA)

Nonlinear Optical Materials

Hyper-Rayleigh scattering measurements show second-harmonic generation efficiency 1.8× that of urea, attributed to the conjugated π-system and donor-acceptor groups.

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